molecular formula C13H22NO4P B14282309 Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate CAS No. 127780-65-8

Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate

Cat. No.: B14282309
CAS No.: 127780-65-8
M. Wt: 287.29 g/mol
InChI Key: RGASCRBLLYUYQE-UHFFFAOYSA-N
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Description

Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a substituted ethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable amine and aldehyde or ketone. One common method is the Kabachnik–Fields reaction, where diethyl phosphite reacts with an amine and an aldehyde or ketone under mild conditions to form the desired phosphonate . The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the phosphonate bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids or phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate, preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [1-amino-2-(4-chlorophenyl)ethyl]phosphonate
  • Diethyl [1-amino-2-(4-nitrophenyl)ethyl]phosphonate
  • Diethyl [1-amino-2-(4-hydroxyphenyl)ethyl]phosphonate

Uniqueness

Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and interactions with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other similar compounds .

Properties

CAS No.

127780-65-8

Molecular Formula

C13H22NO4P

Molecular Weight

287.29 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-(4-methoxyphenyl)ethanamine

InChI

InChI=1S/C13H22NO4P/c1-4-17-19(15,18-5-2)13(14)10-11-6-8-12(16-3)9-7-11/h6-9,13H,4-5,10,14H2,1-3H3

InChI Key

RGASCRBLLYUYQE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC1=CC=C(C=C1)OC)N)OCC

Origin of Product

United States

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